molecular formula C7H8F2N2O2 B1484178 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-49-3

6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484178
CAS No.: 2098142-49-3
M. Wt: 190.15 g/mol
InChI Key: SZBSSJBHLGUCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound features a pyrimidine ring substituted with a difluoromethyl group and an ethyl group, which significantly influences its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

  • Difluoromethylation: The introduction of the difluoromethyl group can be achieved using reagents such as difluoromethylating agents (e.g., Difluoromethyl Sulfoxonium Ylide).

  • Formation of the Pyrimidine Ring: The pyrimidine core can be constructed through a cyclization reaction involving appropriate precursors like β-keto esters and amidines.

  • Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at different positions of the pyrimidine ring can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms such as amines and alcohols.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Comparison with Similar Compounds

  • 6-(Fluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a single fluorine atom instead of difluoromethyl.

  • 3-Ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the fluorine substitution.

Uniqueness: The presence of the difluoromethyl group in 6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione enhances its chemical stability and reactivity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-(difluoromethyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-11-5(12)3-4(6(8)9)10-7(11)13/h3,6H,2H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBSSJBHLGUCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(Difluoromethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.